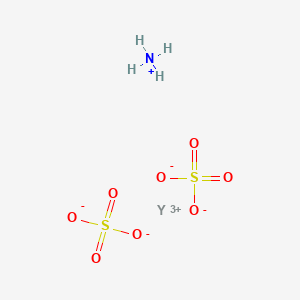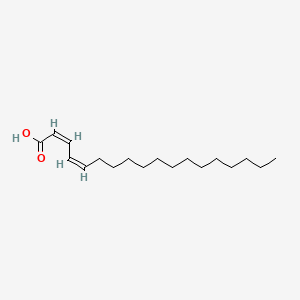
3-Fluoro-L-(22H)alanine benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluor-L-[22h]Alanin-Benzolsulfonat ist eine chemische Verbindung mit der Summenformel C9H12FNO3S. Es ist ein Derivat von Alanin, einer Aminosäure, und enthält ein Fluoratom an der dritten Position. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der Forschung und in industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Fluor-L-[22h]Alanin-Benzolsulfonat beinhaltet typischerweise die Fluorierung von L-Alanin, gefolgt von der Sulfonierung. Die Reaktionsbedingungen erfordern häufig die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor. Der Sulfonierungsschritt beinhaltet die Reaktion des fluorierten Alanins mit Benzolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Fluor-L-[22h]Alanin-Benzolsulfonat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die strikte Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Kristallisations- oder Chromatographietechniken gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Fluor-L-[22h]Alanin-Benzolsulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriumazid oder Thiole in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von Aziden, Thiolen oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
3-Fluor-L-[22h]Alanin-Benzolsulfonat wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In der Untersuchung von Enzymmmechanismen und Proteininteraktionen.
Medizin: Als potenzielles Therapeutikum oder bei der Entwicklung diagnostischer Werkzeuge.
Industrie: Bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 3-Fluor-L-[22h]Alanin-Benzolsulfonat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Fluoratom verstärkt die Reaktivität und Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren. Die Benzolsulfonatgruppe erhöht die Löslichkeit und Stabilität der Verbindung. Diese Eigenschaften machen es zu einem wertvollen Werkzeug in biochemischen und pharmakologischen Studien.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-L-[22h]alanine benzenesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent or in the development of diagnostic tools.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-L-[22h]alanine benzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The benzenesulfonate group increases the compound’s solubility and stability. These properties make it a valuable tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Fluor-L-Tyrosin: Eine weitere fluorierte Aminosäure mit ähnlichen Anwendungen in der Forschung.
3-Fluor-L-Phenylalanin: Wird in der Untersuchung der Proteinsynthese und Enzymaktivität eingesetzt.
3-Fluor-L-Serin: Für seine potenziellen therapeutischen Eigenschaften untersucht.
Einzigartigkeit
3-Fluor-L-[22h]Alanin-Benzolsulfonat ist einzigartig aufgrund seiner Kombination aus einer fluorierten Aminosäure und einer Benzolsulfonatgruppe. Diese Kombination bietet unterschiedliche chemische und physikalische Eigenschaften, wodurch sie sich für eine Vielzahl von Anwendungen in Forschung und Industrie eignet.
Eigenschaften
CAS-Nummer |
59189-07-0 |
|---|---|
Molekularformel |
C9H12FNO5S |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
(2S)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.1/s1/i;2D |
InChI-Schlüssel |
XOXBTKOKBQADJP-DWXPJDSVSA-N |
Isomerische SMILES |
[2H][C@@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


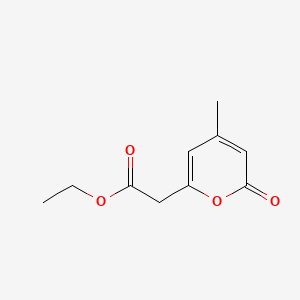
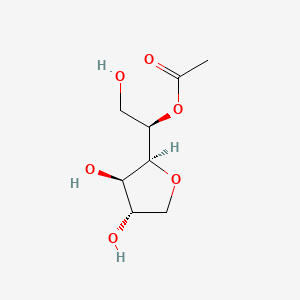
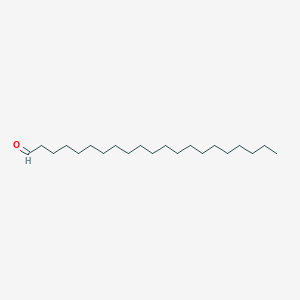

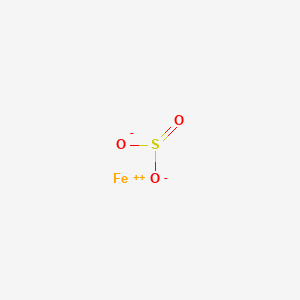
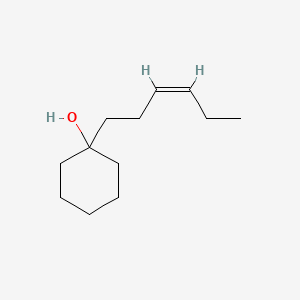
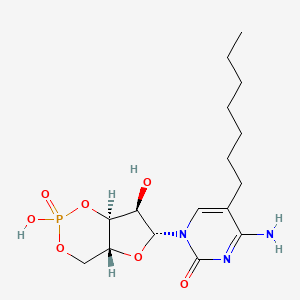


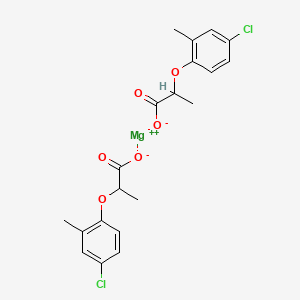
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
